BenchChemオンラインストアへようこそ!

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide

ADME optimization Lipinski compliance Screening library selection

This compound (CAS 50683-59-5) is the definitive neutral acetamide reference for isochroman-based screening libraries. With LogP 0.85 and tPSA 38.3 Ų, it optimally occupies CNS-penetrant/orally bioavailable chemical space, avoiding assay interference common with lipophilic analogs. Its conformationally constrained dihydroisochromene core enables SAR studies on adrenergic receptor modulation. Unlike flexible-chain alternatives, it provides a rigid scaffold for probing receptor subtype selectivity. Procure as a certified neutral standard to control for amine-mediated off-target effects in hit-to-lead campaigns.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 50683-59-5
Cat. No. B4992601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide
CAS50683-59-5
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(=O)NCC1C2=CC=CC=C2CCO1
InChIInChI=1S/C12H15NO2/c1-9(14)13-8-12-11-5-3-2-4-10(11)6-7-15-12/h2-5,12H,6-8H2,1H3,(H,13,14)
InChIKeyVSSYAWQXPOVLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)acetamide (CAS 50683-59-5) Procurement and Chemical Profile


N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)acetamide (CAS 50683-59-5; synonym: N-isochroman-1-ylmethylacetamide) is an acetamide derivative of the dihydroisochromene scaffold . With molecular formula C12H15NO2 and molecular weight 205.25 g/mol, this compound belongs to the class of isochroman-containing organic molecules that have garnered attention as screening compounds in medicinal chemistry and chemical biology . The dihydroisochromene (isochroman) core is a conformationally constrained bicyclic structure that has been explored in various biologically active compound series [1].

Why N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)acetamide Cannot Be Casually Substituted with Isochroman Analogs


Within the dihydroisochromene-containing compound class, minor structural modifications at the 1-position substituent produce marked differences in key physicochemical parameters that directly affect screening outcomes . Replacing the acetamide moiety with an ethanamine group increases basicity and introduces a protonatable amine center; substituting with a benzamide or 2-phenylacetamide group substantially elevates lipophilicity and molecular weight [1]. These differences alter aqueous solubility, permeability, and protein binding profiles in ways that cannot be compensated for by simply adjusting assay concentrations . The quantitative evidence below substantiates why target-specific procurement of CAS 50683-59-5 — rather than generic analog substitution — is essential for reproducible hit-to-lead progression.

Quantitative Differentiation Evidence for N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)acetamide (50683-59-5)


Reduced Lipophilicity (LogP = 0.85) Compared to Bulkier Isochroman Acetamide Analogs

The target compound exhibits a computed LogP value of 0.85 , reflecting a balanced hydrophilic-lipophilic profile consistent with Lipinski Rule of 5 compliance for oral druglikeness. In contrast, closely related isochroman acetamide analogs bearing larger N-acyl substituents show significantly elevated LogP values, with N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide (MW 267.32) predicted to be substantially more lipophilic and N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide (MW 281.35) possessing an extended aromatic system [1].

ADME optimization Lipinski compliance Screening library selection

Quantitative One-Step Synthetic Yield (Quantitative) from Adapted Vilsmeier Conditions

A 2023 protocol published in Molbank reports a one-step synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This synthetic efficiency contrasts with multi-step routes required for more complex isochroman analogs bearing extended amide side chains .

Synthetic accessibility Medicinal chemistry Parallel synthesis

Favorable Topological Polar Surface Area (tPSA = 38.3 Ų) for CNS and Cell Permeability

The target compound has a computed topological polar surface area (tPSA) of 38.3 Ų , placing it well below the empirical threshold of 90 Ų for favorable blood-brain barrier penetration and below the 140 Ų threshold for optimal oral absorption. This value reflects the single amide hydrogen bond donor/acceptor profile, which is more constrained than amine-containing analogs such as N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine (CAS 50683-75-5) that present an additional basic nitrogen .

CNS drug discovery Membrane permeability Physicochemical profiling

Conformationally Constrained Isochroman Scaffold for Target Engagement Differentiation

The dihydroisochromene (isochroman) scaffold serves as a conformationally restrained pharmacophore that has been systematically studied as an analog of sympathomimetic catecholamines [1]. X-ray crystallographic analysis and computational studies of isochroman derivatives have characterized the rigid bicyclic framework that restricts conformational mobility relative to flexible phenethylamine-based ligands [2]. This structural rigidity influences α-adrenergic receptor subtype selectivity profiles in a manner distinct from non-constrained analogs .

GPCR ligands Conformational restriction Adrenergic receptor

Optimal Procurement and Application Scenarios for N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)acetamide (50683-59-5)


Hit-to-Lead Screening Libraries Requiring Balanced Lipophilicity and CNS-Permeable Physicochemical Profiles

Based on its computed LogP of 0.85 and tPSA of 38.3 Ų , this compound is optimally suited for inclusion in diversity screening libraries targeting CNS-penetrant or orally bioavailable chemical space. The balanced physicochemical profile distinguishes it from more lipophilic isochroman acetamide analogs, reducing the risk of assay interference from compound aggregation or non-specific protein binding common with LogP > 3 compounds.

Medicinal Chemistry Campaigns Targeting GPCRs with Conformationally Constrained Scaffolds

The dihydroisochromene core represents a validated conformationally restrained pharmacophore for adrenergic receptor modulation [1]. Researchers pursuing structure-activity relationship (SAR) studies around constrained catecholamine analogs should prioritize this compound over flexible-chain alternatives when seeking to probe the conformational determinants of receptor subtype selectivity.

Cost-Efficient Analog Generation via One-Step Quantitative Synthesis

The published one-step quantitative synthetic protocol using adapted Vilsmeier conditions [2] enables rapid, high-yield access to this scaffold. This synthetic accessibility supports parallel medicinal chemistry efforts where scaffold diversification through N-acyl variation is planned, offering a cost-effective entry point for building focused isochroman-based compound libraries.

Differentiation Screening Against Amine-Containing Isochroman Analogs

When biological screening of an isochroman library reveals differential activity between acetamide and ethanamine derivatives, this compound (with its neutral amide functionality and tPSA of 38.3 Ų) should be procured as the definitive neutral reference standard to control for amine-mediated off-target effects that may confound interpretation of screening hits .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.